Octadec-9-en-12-ynoic acid

Descripción

Context within Acetylenic Fatty Acid Research

The discovery of crepenynic acid marked a significant milestone in the field of natural product chemistry. It was the first identified member of a new class of naturally occurring acetylenic fatty acids, which are characterized by the presence of one or more carbon-carbon triple bonds in their hydrocarbon chains. google.comresearchgate.net This discovery opened up a new area of research into the biosynthesis, metabolism, and biological activities of this unique class of lipids. researchgate.netnih.gov Acetylenic fatty acids are found in a variety of organisms, including plants, fungi, and marine invertebrates. google.comnih.gov

Structural Characteristics and Biological Significance

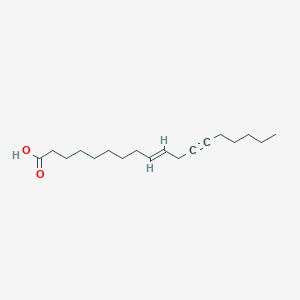

Crepenynic acid is an 18-carbon fatty acid with a molecular formula of C₁₈H₃₀O₂. Its structure is distinguished by the presence of a cis double bond between carbons 9 and 10 (Δ9) and a triple bond between carbons 12 and 13 (Δ12). nih.gov The IUPAC name for crepenynic acid is (9Z)-octadec-9-en-12-ynoic acid. nih.gov This unique combination of a double and a triple bond, separated by a methylene (B1212753) group, is analogous to the structure of the common polyunsaturated fatty acid, linoleic acid. researchgate.net The presence of the triple bond introduces a rigid, linear segment into the fatty acid chain, influencing its three-dimensional structure and physicochemical properties.

From a biological standpoint, crepenynic acid is primarily recognized as a key precursor in the biosynthesis of a wide range of polyacetylenes, many of which exhibit significant biological activities. oup.com Research has also explored the direct biological effects of crepenynic acid, including its potential to interfere with the metabolism of essential fatty acids. ebi.ac.ukebi.ac.uk

Physicochemical Properties of Octadec-9-en-12-ynoic Acid

| Property | Value/Description |

| Molecular Formula | C₁₈H₃₀O₂ |

| Molecular Weight | 278.43 g/mol |

| IUPAC Name | (9Z)-octadec-9-en-12-ynoic acid |

| Common Name | Crepenynic acid |

| CAS Number | 2277-31-8 |

| Appearance | In solution |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and hexane. |

| Chain Length | 18 carbons |

| Double Bond Position | Δ9 (cis configuration) |

| Triple Bond Position | Δ12 |

This table is based on data from references nih.govlarodan.com.

Structure

3D Structure

Propiedades

Número CAS |

13214-35-2 |

|---|---|

Fórmula molecular |

C18H30O2 |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

(E)-octadec-9-en-12-ynoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9+ |

Clave InChI |

SAOSKFBYQJLQOS-MDZDMXLPSA-N |

SMILES |

CCCCCC#CCC=CCCCCCCCC(=O)O |

SMILES isomérico |

CCCCCC#CC/C=C/CCCCCCCC(=O)O |

SMILES canónico |

CCCCCC#CCC=CCCCCCCCC(=O)O |

Otros números CAS |

13214-35-2 |

Sinónimos |

(Z)-isomer of crepenynic acid crepenynic acid octadec-9-en-12-ynoic acid |

Origen del producto |

United States |

Biosynthesis of Crepenynic Acid

Precursor Fatty Acids

The primary precursor for the biosynthesis of crepenynic acid is linoleic acid ((9Z,12Z)-octadec-9,12-dienoic acid). nih.gov Tracer studies have demonstrated that oleic acid can also serve as a precursor, being first converted to linoleic acid before the introduction of the triple bond. nih.gov

Key Enzymes in the Biosynthetic Pathway

The crucial step in the biosynthesis of crepenynic acid is the conversion of the double bond at the Δ12 position of linoleic acid into a triple bond. This reaction is catalyzed by a specialized enzyme known as a fatty acid acetylenase. oup.comnih.gov This enzyme is a variant of the more common FAD2 desaturases, which are typically involved in the introduction of double bonds into fatty acid chains. oup.com The acetylenase acts on a linoleoyl substrate, likely while it is esterified to a phospholipid, and catalyzes the dehydrogenation of the C12-C13 region of the fatty acid to form the characteristic triple bond of crepenynic acid. nih.gov

Enzymatic Interactions and Biotransformation of Octadec 9 En 12 Ynoic Acid

Impact on Eicosanoid Biosynthesis Enzymes

Octadec-9-en-12-ynoic acid demonstrates notable inhibitory effects on enzymes crucial for the synthesis of eicosanoids, a class of signaling molecules involved in inflammation and other physiological processes. Its unique structure, featuring a cis-double bond and a triple bond, allows it to interact with and modulate the activity of both cyclooxygenase and lipoxygenase enzymes.

Metabolic Fates and Derivatization in Biological Systems

Investigation of Catabolic Pathways (e.g., β-Oxidation)

The catabolism of fatty acids, including those structurally related to this compound, often proceeds through the β-oxidation pathway. This process involves the sequential shortening of the fatty acid chain. agriculturejournals.cz While direct studies on the β-oxidation of this compound are not extensively detailed in the provided results, the catabolism of similar C18 fatty acids provides a model. For example, ricinoleic acid (12-hydroxy-octadec-9-enoic acid) is degraded by some yeasts, such as Yarrowia lipolytica, through peroxisomal β-oxidation to produce γ-decalactone. researchgate.net This process involves the shortening of the fatty acid chain. researchgate.net Similarly, transgenic rapeseed producing petroselinic acid can undergo selective catabolism via β-oxidation and the glyoxylate (B1226380) cycle. aocs.org

In plants, α-oxidation and ω-oxidation represent alternative catabolic routes. agriculturejournals.cz α-oxidation, occurring in peroxisomes, results in a fatty acid shortened by one carbon unit. agriculturejournals.cz ω-oxidation, taking place in the endoplasmic reticulum, leads to the formation of α,ω-dicarboxylic acids, which can then enter the β-oxidation pathway. agriculturejournals.cz The presence of a triple bond in this compound may influence its catabolism through these pathways, potentially leading to unique metabolic intermediates.

Enzymatic Isomerization and Structural Rearrangements (e.g., to Santalbic Acid)

Enzymatic isomerization is a known metabolic fate for acetylenic fatty acids. This compound (crepenynic acid) can be isomerized to form (11E)-octadec-11-en-9-ynoic acid, also known as santalbic acid or ximenynic acid. agriculturejournals.czresearchgate.net This structural rearrangement is a significant metabolic step.

The enzymes responsible for these transformations often exhibit dual functionality. For instance, a Δ12 desaturase-like enzyme that creates a conjugated triene has also been shown to have Δ12 desaturase activity. aocs.org Similarly, fatty acid desaturases (FADs) from plants in the Santalaceae family, which accumulate ximenynic acid, can catalyze various modifications on both common and acetylenic fatty acids, demonstrating their plasticity. researchgate.net These enzymes can perform Δ12 desaturation of oleic acid and also trans-Δ12 and trans-Δ11 desaturations of stearolic acid. researchgate.net The isomerization of other fatty acid-derived compounds, such as 12-oxophytodienoic acid (OPDA) to iso-OPDA, is catalyzed by enzymes found in the gut of lepidopteran larvae, highlighting that such rearrangements occur across different biological systems. nih.gov

Microbial Bioconversion of Related Fatty Acids for Research Purposes

Microbial systems are widely used for the bioconversion of fatty acids to produce valuable chemicals. While specific examples of the microbial bioconversion of this compound are not detailed, the transformation of structurally related fatty acids is well-documented and serves as a research model.

For instance, recombinant Escherichia coli has been engineered to convert ricinoleic acid into ω-hydroxyundec-9-enoic acid and n-heptanoic acid. researchgate.net This demonstrates the potential of microbial biocatalysts for cleaving and modifying fatty acid chains. Similarly, oleaginous yeasts like Rhodosporidium toruloides and Cryptococcus curvatus can utilize volatile fatty acids to produce single-cell oil (SCO), which has applications in biofuel production. mdpi.com The fatty acid composition of this SCO can be influenced by the microbial species and cultivation conditions. mdpi.com

Furthermore, the biotransformation of linoleic acid by Lactobacillus acidophilus can produce hydroxy fatty acids, which can be further converted into lactones or other carboxylic acids through whole-cell biocatalysis or enzymatic cascade reactions. researchgate.net The study of endophytic fungi associated with plants like Dendrobium nobile has also revealed correlations between specific fungi and the accumulation of fatty acid metabolites, including this compound, suggesting a role for microbes in the synthesis and transformation of these compounds in nature. nih.gov

Synthesis and Structure Activity Relationship Sar Studies of Octadec 9 En 12 Ynoic Acid Derivatives

Synthetic Methodologies for Novel Octadec-9-en-12-ynoic Acid Derivatives

The generation of novel derivatives of this compound is crucial for exploring their potential biological activities and establishing structure-activity relationships (SAR). Synthetic efforts are primarily focused on precision and the ability to create a diverse library of molecules for testing.

Regioselective and Stereoselective Synthesis Strategies

The synthesis of this compound and its analogues often employs methods that control the specific placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups. A key method for establishing the cis (Z) double bond at the C-9 position is the Wittig reaction. rsc.org This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde. For instance, the synthesis of methyl crepenynate, the methyl ester of a related compound, was achieved by reacting non-3-yn-1-yl-triphenylphosphonium bromide with a C9 aldehyde-ester, followed by hydrolysis to yield crepenynic acid. rsc.org

Strategies for creating derivatives with specific stereochemistry often involve asymmetric synthesis techniques. Methods like Sharpless asymmetric dihydroxylation can be used to introduce hydroxyl groups with a specific configuration, as demonstrated in the synthesis of related oxylipin analogues. researchgate.net For creating various stereoisomers, a common strategy involves coupling chiral sulfone and aldehyde segments, allowing for the systematic construction of the desired molecule. researchgate.net The synthesis of 1,2-dihaloalkenes, which are versatile chemical building blocks, highlights the importance of catalyst-free methods that can achieve high regio- and stereoselectivity through the in-situ generation of reagents. nih.gov

Generation of Analogues for Biological Profiling

To conduct extensive structure-activity relationship (SAR) studies, researchers have synthesized series of analogues based on the core structure of bioactive derivatives. nih.govacs.org A significant focus has been on modifying the carboxylic acid group of (E)-9-oxooctadec-10-en-12-ynoic acid to generate a variety of amides. nih.govacs.org This approach addresses the potential metabolic liabilities associated with the free carboxylic acid moiety. nih.govacs.org

The general synthetic procedure involves reacting (E)-9-oxooctadec-10-en-12-ynoic acid with a selected amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). acs.org This straightforward method allows for the creation of a diverse library of amide derivatives by varying the amine component, with reported yields often ranging from 60% to 95%. acs.org These analogues, featuring scaffolds from different classes of compounds, are then subjected to biological screening to identify derivatives with enhanced activity. nih.govacs.org

Functional Characterization of (E)-9-Oxooctadec-10-en-12-ynoic Acid

(E)-9-Oxooctadec-10-en-12-ynoic acid, an oxidized derivative, has been identified as a bioactive compound, prompting detailed investigations into its origin and mechanism of action.

Discovery as a Bioactive Natural Product

(E)-9-Oxooctadec-10-en-12-ynoic acid was discovered and isolated from the plant Ixora brachiata. nih.govresearchgate.net The discovery was the result of bioactivity-guided fractionation, a process where extracts of an organism are systematically separated into components, and each component is tested for a specific biological activity. nih.govresearchgate.net Researchers screened a petroleum ether extract of the plant for its effect on glucose uptake in L6 myotubes, a cell line commonly used to study muscle cell biology. nih.gov This screening revealed that the extract significantly increased insulin-stimulated glucose uptake. nih.govresearchgate.net Further separation and purification led to the identification of (E)-9-oxooctadec-10-en-12-ynoic acid as the active constituent responsible for this effect. nih.govresearchgate.net Related keto fatty acids have also been isolated from other natural sources, such as the red alga Gracilaria verrucosa. sci-hub.se

Mechanistic Investigations of its Biological Activity

Research has focused on elucidating the molecular pathways through which (E)-9-oxooctadec-10-en-12-ynoic acid exerts its effects.

The primary mechanism by which (E)-9-oxooctadec-10-en-12-ynoic acid promotes glucose uptake in L6 myotubes is through the activation of the Phosphoinositide 3-Kinase (PI3K) pathway. nih.govacs.orgnih.gov This compound was found to induce a dose-dependent increase in insulin-stimulated glucose uptake, with an EC₅₀ value of 22.96 μM. nih.govresearchgate.net

The activation of the PI3K pathway involves a cascade of phosphorylation events. (E)-9-oxooctadec-10-en-12-ynoic acid was shown to increase the phosphorylation of key signaling proteins downstream of the insulin (B600854) receptor, including Insulin Receptor Substrate-1 (IRS-1), Akt (also known as Protein Kinase B), and AS160 (a Rab GTPase-activating protein). nih.gov The phosphorylation of these proteins ultimately leads to the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, facilitating the transport of glucose into the cell. nih.gov

Molecular docking studies performed on synthesized analogues further support the role of the PI3K pathway, identifying potential binding modes and thermodynamic interactions with the PI3K enzyme. nih.govacs.org Structure-activity relationship studies have identified several amide analogues with improved potency compared to the parent compound.

Table 1: Activity of (E)-9-Oxooctadec-10-en-12-ynoic Acid and Selected Amide Analogues

| Compound | Description | EC₅₀ (μM) for Glucose Uptake |

|---|---|---|

| 1 | (E)-9-Oxooctadec-10-en-12-ynoic acid | 22.96 nih.govresearchgate.net |

| 5 | Amide analogue | 15.47 nih.govacs.org |

| 6 | Amide analogue | 8.89 nih.govacs.org |

| 27 | Amide analogue | 7.00 nih.govacs.org |

| 28 | Amide analogue | 13.99 nih.govacs.org |

| 31 | Amide analogue | 8.70 nih.govacs.org |

| 32 | Amide analogue | 12.27 nih.govacs.org |

| 33 | Amide analogue | 16.14 nih.govacs.org |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| (E)-9-Oxooctadec-10-en-12-ynoic acid |

| This compound |

| Methyl crepenynate |

| Non-3-yn-1-yl-triphenylphosphonium bromide |

| (E)-10-Oxooctadec-8-enoic acid |

| (E)-9-Oxohexadec-10-enoic acid |

| 9-Oxohexadecanoic acid |

| 11-Deoxyprostaglandin E2 |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| DIPEA (N,N-Diisopropylethylamine) |

| Insulin Receptor Substrate-1 (IRS-1) |

| Akt (Protein Kinase B) |

| AS160 |

Downstream Signaling Events (e.g., IRS-1, Akt, AS160 Phosphorylation)

This compound has been shown to influence critical downstream signaling pathways, particularly the PI3K/Akt pathway, which is central to regulating glucose metabolism. Research indicates that this compound can enhance the phosphorylation of several key proteins within this cascade. researchgate.net

Specifically, treatment with (E)-9-oxooctadec-10-en-12-ynoic acid, a derivative of this compound, leads to an increase in the phosphorylation of Insulin Receptor Substrate 1 (IRS-1), Akt (also known as Protein Kinase B), and AS160 (Akt substrate of 160 kDa). researchgate.net The phosphorylation of these proteins is a critical step in the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake. researchgate.netnih.gov This suggests that the compound's mechanism of action involves the activation of the PI3K pathway. researchgate.net

The phosphorylation cascade is initiated when insulin binds to its receptor, leading to the phosphorylation of IRS-1. mdpi.comwikipedia.org This, in turn, activates PI3K, which then phosphorylates and activates Akt. Activated Akt proceeds to phosphorylate AS160, a Rab-GTPase-activating protein. nih.govnih.gov This phosphorylation inhibits AS160's GAP activity, allowing for the translocation of GLUT4-containing vesicles to the plasma membrane, ultimately increasing glucose uptake into the cell. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of Derivatives

To explore and optimize the biological activity of this compound, extensive structure-activity relationship (SAR) studies have been conducted. These studies involve the systematic modification of the parent molecule to identify which chemical features are crucial for its activity. acs.orgnih.gov

Design and Synthesis of Modified Analogues (e.g., Amides)

A significant focus of SAR studies has been the synthesis of amide derivatives from the carboxylic acid functionality of the parent compound. acs.orgnih.gov The rationale behind this modification is to address potential metabolic liabilities associated with the carboxylic acid group. acs.orgnih.gov

The synthesis of these amide analogues is typically achieved through a standard coupling reaction. The parent compound, (E)-9-oxooctadec-10-en-12-ynoic acid, is dissolved in a suitable solvent like dichloromethane. An amine, along with coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine), are then added to the solution. acs.org The reaction mixture is stirred at room temperature to allow for the formation of the amide bond. acs.org Following the reaction, the product is purified to yield the desired amide derivative. acs.org This synthetic strategy has been used to generate a library of diverse amide analogues for further biological evaluation. acs.org

Elucidation of Pharmacophore Features

Through the biological screening of the synthesized derivatives, key pharmacophoric features essential for activity have been identified. The SAR analysis of various amide derivatives of (E)-9-oxooctadec-10-en-12-ynoic acid has revealed important insights into the structural requirements for promoting glucose uptake. nih.govacs.org

The studies have shown that the nature of the substituent on the amide nitrogen plays a crucial role in the compound's efficacy. By comparing the activity of a range of derivatives, researchers have been able to identify which modifications enhance or diminish the biological effect, thereby mapping the essential features for interaction with the biological target. nih.gov

Below is an interactive table summarizing the EC50 values for some of the most promising derivatives from a research study.

| Compound Number | EC50 (μM) |

| 5 | 15.47 |

| 6 | 8.89 |

| 27 | 7.00 |

| 28 | 13.99 |

| 31 | 8.70 |

| 32 | 12.27 |

| 33 | 16.14 |

| Data sourced from a study on (E)-9-oxooctadec-10-en-12-ynoic acid analogues. nih.gov |

Computational Approaches in Derivative Research

In conjunction with experimental studies, computational methods have been instrumental in understanding the molecular basis of action for this compound derivatives and in guiding the design of new, more potent analogues.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., PI3K)

To gain a deeper understanding of how these compounds exert their effects, molecular docking simulations have been performed. nih.govrsc.org These simulations aim to predict the binding mode and interactions of the derivatives within the active site of their putative target, phosphoinositide 3-kinase (PI3K). nih.govacs.org

The docking studies can help identify key amino acid residues in the PI3K binding pocket that interact with the ligand. rsc.org These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the binding affinity and inhibitory activity of the compound. By visualizing these interactions, researchers can rationalize the observed SAR data and understand why certain modifications lead to improved activity. nih.gov

In Silico Prediction of Bioactivity and Selectivity

Beyond molecular docking, other in silico methods are employed to predict the bioactivity and selectivity of the designed derivatives. These computational tools can assess various properties of the molecules, such as their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for their potential as therapeutic agents.

By building predictive models based on the structures and activities of known compounds, it is possible to screen virtual libraries of novel derivatives and prioritize those with the most promising profiles for synthesis and experimental testing. This approach accelerates the drug discovery process by focusing resources on compounds with a higher probability of success.

Advanced Research Methodologies in Octadec 9 En 12 Ynoic Acid Studies

Enzymology and Protein Biochemistry Techniques for Enzyme-Substrate Interactions

The biosynthesis and modification of Octadec-9-en-12-ynoic acid are governed by specific enzymes. Understanding the interactions between these enzymes and their substrates is fundamental to deciphering the metabolic pathways involved. Plant enzymes, for instance, are known to catalyze the formation of the characteristic Δ12 acetylenic bond. researchgate.net Techniques in enzymology and protein biochemistry are employed to isolate, characterize, and study the kinetics of these enzymatic reactions.

Key methodologies include:

Enzyme Assays: Bioguided isolation using in vitro enzyme assays is a powerful tool. nih.gov For instance, by tracking the inhibitory activity of plant extracts on a target enzyme like protein tyrosine phosphatase 1B (PTP1B), researchers can identify active compounds such as fatty acids. nih.gov Similar principles are applied to identify and characterize the desaturases and acetylenases responsible for synthesizing this compound from precursors like linoleic acid.

Protein Purification and Characterization: Enzymes from source organisms, such as mosses or specific plants, are isolated using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion). researchgate.net The purified enzyme's activity can then be tested with various fatty acid substrates to determine specificity and catalytic efficiency.

Enzyme Kinetics: By measuring reaction rates at varying substrate concentrations, key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) are determined. This data provides insight into the enzyme's affinity for this compound or its precursors and the efficiency of the catalytic conversion.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the enzyme. Docking studies can then model the binding of this compound within the enzyme's active site, revealing the specific amino acid residues involved in substrate recognition and catalysis.

These enzymological studies are critical for understanding how this compound is synthesized and degraded, and how it might interact with other proteins to exert biological effects. nih.govnih.gov

| Technique | Application in this compound Research | Key Findings/Insights |

|---|---|---|

| In Vitro Enzyme Assays | Identifying enzymes involved in biosynthesis (desaturases, acetylenases) and metabolism. | Reveals catalytic activity and substrate specificity. |

| Protein Purification | Isolating specific enzymes from complex biological mixtures for detailed study. | Provides a pure enzyme sample for kinetic and structural analysis. |

| Enzyme Kinetics (Michaelis-Menten) | Quantifying the enzyme's affinity for substrates (e.g., linoleic acid) and its catalytic rate. | Determines Km and Vmax, indicating enzyme efficiency. |

| Molecular Docking | Simulating the interaction between this compound and the enzyme's active site. | Identifies key binding interactions and potential mechanisms of action. |

Molecular Biology and Genetic Engineering for Pathway Manipulation

Molecular biology and genetic engineering provide powerful tools to manipulate the biosynthetic pathways of fatty acids, offering a deeper understanding of the genes and enzymes involved in the production of this compound. mdpi.com These techniques allow for the identification of genes, heterologous expression of enzymes, and creation of genetically modified organisms to study the effects of altered fatty acid profiles.

Central to this research are:

Gene Identification and Cloning: Researchers have identified homologous genes for key enzymes in fatty acid synthesis, such as polyunsaturated fatty acid desaturases, in various organisms. mdpi.com Genes responsible for creating the unique acetylenic bond in fatty acids have been cloned from plants. researchgate.net

Heterologous Expression: Genes suspected of being involved in the this compound pathway can be expressed in a host organism (like yeast or Arabidopsis thaliana) that does not naturally produce this compound. mdpi.com Successful production of the fatty acid in the host confirms the gene's function. For example, the heterologous validation of a candidate fatty acid desaturase gene (PfFAD3.1) from Perilla in A. thaliana led to a significant increase in alpha-linolenic acid content. mdpi.com

Gene Editing (CRISPR/Cas9): The CRISPR/Cas9 system is a revolutionary tool for targeted gene manipulation. mdpi.com Researchers can use it to knock out or modify genes, such as the Δ12-fatty acid dehydrogenase (FAD2), which is essential for converting oleic acid to linoleic acid. mdpi.com By targeting genes in the fatty acid anabolic metabolism, scientists can study the downstream effects on the production of specific lipids, including acetylenic fatty acids. mdpi.com

Transcriptome Profiling: By analyzing the complete set of RNA transcripts in a cell (the transcriptome), scientists can identify which genes related to fatty acid metabolism are active under specific conditions or in tissues that produce this compound. mdpi.com

These genetic approaches are instrumental in building a complete map of the biosynthetic pathway and provide avenues for the potential bioengineering of organisms to produce novel or high-value fatty acids. frontiersin.org

| Technique | Application in this compound Research | Key Findings/Insights |

|---|---|---|

| Gene Cloning | Isolating the specific genes that code for the enzymes in the biosynthetic pathway. | Provides the genetic blueprint for the enzymes of interest. |

| Heterologous Expression | Confirming the function of a cloned gene by expressing it in a different host organism. | Validates the role of a specific enzyme in the synthesis of this compound. |

| CRISPR/Cas9 Gene Editing | Precisely modifying or disabling genes in the fatty acid pathway to observe the impact on lipid profiles. | Elucidates the necessity and function of specific genes in the overall pathway. |

| Transcriptome Analysis (RNA-Seq) | Identifying which fatty acid synthesis genes are actively expressed in producer organisms. | Correlates gene expression levels with the production of this compound. |

Lipidomics and Metabolomics Profiling in Biological Systems

Lipidomics and metabolomics are large-scale studies of lipids and metabolites in a biological system. nih.govnih.gov These "omics" approaches provide a comprehensive snapshot of the metabolic state of cells or tissues, enabling researchers to identify and quantify this compound and related metabolites. nih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a cornerstone technology in this field. nih.gov

Key techniques and their applications include:

Targeted Lipidomics: This approach focuses on quantifying a specific list of known lipids. jsbms.jp Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can develop highly sensitive and specific methods to measure the concentration of this compound in various biological samples, such as plasma or tissue extracts. jsbms.jpresearchgate.net Multiple reaction monitoring (MRM) mode enhances the specificity of quantification. jsbms.jp

Untargeted Metabolomics: This exploratory approach aims to measure as many metabolites as possible in a sample to discover unexpected changes. It can reveal novel metabolites of this compound or identify broader metabolic pathways affected by its presence. mdpi.com

Lipid Extraction: The accuracy of any lipidomic analysis depends on the efficient extraction of lipids from the biological matrix. Different methods, such as those based on methyl tert-butyl ether (MTBE), are compared to ensure comprehensive recovery of diverse lipid classes. nih.gov

Data Analysis: The vast datasets generated by these techniques are analyzed using bioinformatics tools. Statistical analyses can identify significant differences in the levels of this compound between different experimental groups, while pathway analysis can place these changes in a broader metabolic context. nih.gov

Lipidomics and metabolomics are essential for understanding the physiological role of this compound, identifying biomarkers, and observing how its levels change in response to various stimuli. nih.gov

| Technique | Application in this compound Research | Key Findings/Insights |

|---|---|---|

| LC-MS/MS | Separation, identification, and quantification of this compound and its metabolites. jsbms.jp | Provides precise concentration data from complex biological samples. |

| Targeted Analysis (MRM) | Highly specific and sensitive quantification of the target compound. jsbms.jp | Accurate measurement of abundance in different biological states. |

| Untargeted Profiling | Comprehensive screening of all detectable metabolites to discover novel pathways and biomarkers. | Identifies new metabolic products or pathways affected by this compound. |

| Bioinformatics & Pathway Analysis | Interpreting large datasets to understand the biological significance of metabolic changes. | Contextualizes the role of this compound within the overall cellular metabolism. |

Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites

The definitive identification and structural elucidation of this compound and its metabolites rely on advanced spectroscopic techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for this purpose. nih.govaocs.org

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are often derivatized to their methyl esters for analysis by GC-MS. nih.gov The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in identification. researchgate.net The molecular ion peak confirms the molecular weight of the compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like electrospray ionization (ESI) allow for the analysis of intact lipid molecules. dntb.gov.ua Tandem MS (MS/MS) involves fragmenting the selected molecular ion to obtain structural information, which is crucial for pinpointing the location of double and triple bonds and other functional groups on the fatty acid chain. jsbms.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR (Carbon-13 NMR): This method provides a spectrum of the carbon backbone of the fatty acid. aocs.org The chemical shifts of the carbons involved in the double bond (alkene) and triple bond (alkyne) are distinct and provide definitive evidence for the presence and location of these functional groups. nih.gov

2D NMR Techniques (e.g., COSY, HSQC): Two-dimensional NMR experiments correlate signals from different nuclei. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together the connectivity of the carbon chain. magritek.com HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, providing unambiguous assignments of both ¹H and ¹³C signals. magritek.com

Together, these spectroscopic methods provide an unambiguous confirmation of the chemical structure of this compound and are indispensable for identifying novel metabolites derived from it.

| Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the elemental formula and provides structural clues from fragmentation. |

| ¹H NMR Spectroscopy | Information on the chemical environment of hydrogen atoms. | Identifies key proton signals (e.g., olefinic, allylic) to confirm structural features. researchgate.net |

| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. | Provides definitive evidence for the presence and location of alkene and alkyne carbons. nih.gov |

| 2D NMR (COSY, HSQC) | Connectivity between atoms (H-H or C-H). | Establishes the precise bonding arrangement along the fatty acid chain. magritek.com |

Future Prospects and Emerging Research Areas

Unraveling Novel Biological Functions and Signaling Roles

The exploration of the full spectrum of biological activities and signaling cascades associated with Octadec-9-en-12-ynoic acid is a burgeoning field of research. While direct studies on its signaling roles are in their nascent stages, research on analogous compounds provides intriguing clues. For instance, a structurally related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been shown to exhibit antidiabetic properties by activating the phosphoinositide 3-kinase (PI3K) pathway, which enhances insulin-stimulated glucose uptake in myotubes. acs.org This finding suggests that this compound and its derivatives could be investigated for their potential roles in metabolic regulation and related signaling pathways.

In the broader context of plant biology, fatty acids and their derivatives are recognized as crucial signaling molecules in various physiological processes, including defense against pathogens and responses to environmental stress. bohrium.comresearchgate.net These signaling functions are often mediated through well-established pathways, such as the jasmonate signaling cascade. acs.org Future research will likely focus on elucidating whether this compound acts as a direct signaling molecule or as a precursor to other bioactive compounds within these pathways. Unraveling these mechanisms could reveal novel targets for enhancing plant resilience and disease resistance.

Precision Engineering of Biosynthetic Pathways for Targeted Production

The targeted production of this compound through the precision engineering of biosynthetic pathways presents a promising avenue for biotechnological applications. The biosynthesis of this acetylenic fatty acid from linoleic acid is catalyzed by a specific fatty acid desaturase. acs.org Advances in metabolic engineering and synthetic biology offer the tools to manipulate these pathways for enhanced production in various host organisms, including plants and microorganisms. nih.govnih.govmdpi.com

Strategies for increasing the yield of this compound could involve the overexpression of the key desaturase enzyme responsible for its synthesis. researchgate.net Furthermore, the downregulation or knockout of competing metabolic pathways that consume the precursor, linoleic acid, could channel more substrate towards the production of the desired compound. nih.gov The choice of host organism is also critical, with oleaginous yeasts and microalgae being attractive platforms due to their high capacity for lipid accumulation. researchgate.netmdpi.com Future research will likely focus on optimizing these genetic modifications and fermentation conditions to achieve commercially viable production levels of this compound.

Table 1: Potential Strategies for Engineering this compound Biosynthesis

| Strategy | Description | Potential Host Organisms |

| Overexpression of Key Enzymes | Increasing the expression of the specific fatty acid desaturase that converts linoleic acid to this compound. | Plants (e.g., oilseed crops), Yeasts (e.g., Saccharomyces cerevisiae), Microalgae |

| Blocking Competing Pathways | Downregulating or eliminating enzymes that divert linoleic acid into other metabolic pathways. | Plants, Yeasts, Microalgae |

| Increasing Precursor Supply | Engineering the host to produce higher levels of the precursor molecule, linoleic acid. | Plants, Yeasts, Microalgae |

| Codon Optimization | Modifying the gene sequence of the desaturase to match the codon usage of the host organism for improved protein expression. | Yeasts, Bacteria, Microalgae |

Development of Advanced Bioanalytical Tools for Metabolic Tracing

To fully understand the metabolic fate and biological roles of this compound, the development and application of advanced bioanalytical tools are essential. Stable isotope labeling, in conjunction with mass spectrometry, is a powerful technique for tracing the metabolism of fatty acids within complex biological systems. nih.govmdpi.com By introducing isotopically labeled precursors of this compound, such as ¹³C-labeled linoleic acid, researchers can track its incorporation into various downstream metabolites and cellular components. nih.gov

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms for these studies. nih.gov These techniques allow for the sensitive and specific detection and quantification of both the labeled fatty acid and its metabolic products. mdpi.com Future advancements in this area may include the development of more sensitive detection methods and sophisticated data analysis pipelines to map the metabolic network of this compound with greater precision. Such studies will be crucial for identifying its points of metabolic regulation and its interactions with other cellular pathways.

Exploration of this compound in Broader Biological Contexts (e.g., Plant-Microbe Interactions, Stress Responses)

The role of fatty acids in mediating interactions between plants and microbes, as well as in orchestrating responses to abiotic and biotic stresses, is a well-established field of study. bohrium.comnih.govnih.gov C18 fatty acids, the category to which this compound belongs, are known to be involved in plant defense signaling. bohrium.com Alterations in the levels of these fatty acids can significantly impact a plant's resistance to pathogens. bohrium.com

Future research should aim to specifically investigate the role of this compound in these broader biological contexts. For instance, it is plausible that this acetylenic fatty acid or its derivatives could act as antimicrobial compounds, directly inhibiting the growth of pathogenic fungi or bacteria. eurekalert.org Additionally, it may function as a signaling molecule that primes the plant's defense responses upon pathogen attack or exposure to environmental stressors like drought or salinity. nih.gov

Furthermore, the involvement of fatty acids in symbiotic relationships, such as the interaction between legumes and nitrogen-fixing rhizobia, is an area ripe for exploration. mdpi.com It is conceivable that this compound could play a role in the signaling exchange between the plant host and its microbial partners. Investigating these potential functions will not only enhance our fundamental understanding of plant biology but could also lead to novel strategies for improving crop resilience and promoting sustainable agricultural practices.

Q & A

Q. What are the optimal storage conditions for Octadec-9-en-12-ynoic acid to ensure chemical stability during experiments?

The compound should be stored at −20°C in a tightly sealed container to prevent degradation. Prolonged exposure to ambient temperatures or moisture may lead to hydrolysis or oxidation, particularly due to the presence of unsaturated bonds (alkene and alkyne groups). Regular monitoring via spectroscopic methods (e.g., NMR or FTIR) is recommended to verify structural integrity during long-term storage .

Q. What synthetic strategies are recommended for generating derivatives of this compound for preliminary biological screening?

Site-specific modifications, such as amide formation at the carboxylic acid group, are common starting points. For example, coupling with antidiabetic pharmacophores (e.g., biguanides or sulfonylureas) can enhance bioactivity. Reaction conditions (e.g., carbodiimide-mediated coupling) should be optimized to preserve the unsaturated backbone. Purification via column chromatography and characterization by LC-MS or HRMS are critical to confirm derivative identity .

Q. Which analytical techniques are suitable for characterizing this compound and its derivatives?

Use thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions. Structural confirmation requires 1H/13C NMR to resolve alkene/alkyne geometry (e.g., Z/E configuration) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Polarimetry may be necessary if chiral centers are introduced during derivatization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound analogs?

Focus on systematic substituent variation at key positions (e.g., alkyl chain length, functional groups). For antidiabetic activity, prioritize modifications that enhance PI3K pathway activation. Compare EC50 values across analogs (e.g., derivatives with EC50 < 10 μM in L6 myotube glucose uptake assays) and correlate with steric/electronic properties using QSAR models. Include negative controls (e.g., saturated analogs) to isolate the role of unsaturation .

Q. What computational approaches are effective for predicting the binding affinity of this compound derivatives to targets like PI3K?

Perform molecular docking simulations (e.g., AutoDock Vina or Schrödinger Suite) to map interactions between the alkyne/alkene motifs and the PI3K active site. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Prioritize derivatives with strong hydrogen bonding to catalytic residues (e.g., Lys802 in PI3Kγ) and favorable free energy scores (ΔG < −8 kcal/mol) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Conduct meta-analysis of experimental variables, such as cell line specificity (e.g., L6 myotubes vs. 3T3-L1 adipocytes) or assay conditions (e.g., insulin concentration). Use dose-response curves to compare potency thresholds and validate findings with orthogonal assays (e.g., Western blotting for PI3K pathway markers). Document batch-to-batch variability in compound purity as a potential confounder .

Q. What experimental design principles ensure reproducibility when studying this compound in metabolic assays?

Follow FAIR data guidelines : document synthesis protocols (e.g., solvent ratios, catalyst loads), include internal controls (e.g., metformin for glucose uptake assays), and pre-register hypotheses to avoid bias. Use clustered data analysis (e.g., mixed-effects models) to account for technical replicates and biological variability. Share raw datasets and code for transparency .

Q. How can researchers integrate clustered data from high-throughput screens involving this compound?

Apply hierarchical clustering or principal component analysis (PCA) to group compounds by activity profiles. Use false discovery rate (FDR) correction to adjust for multiple comparisons in large datasets. For mechanistic insights, combine omics data (e.g., transcriptomics) with phenotypic screening results to identify pathway-level correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.